

Comparative Therapeutic Efficacy of BKI-1369 in Preclinical Animal Models of Apicomplexan Infections

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Compound of Interest

Compound Name: *BKI-1369*

Cat. No.: *B10824509*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of **BKI-1369**, a bumped kinase inhibitor, in various preclinical animal models of diseases caused by apicomplexan parasites. The data presented herein is collated from published studies to facilitate an objective evaluation of **BKI-1369**'s potential as an anti-parasitic agent.

BKI-1369 is a potent inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1), a key enzyme in apicomplexan parasites that is absent in their mammalian hosts. This selective inhibition disrupts critical physiological processes in the parasites, including replication and host cell invasion. This guide focuses on the in vivo efficacy of **BKI-1369** against *Cryptosporidium hominis* and *Cystoisospora suis*, two significant pathogens causing diarrheal diseases.

Efficacy of BKI-1369 in a Gnotobiotic Piglet Model of Cryptosporidiosis

A key study evaluated **BKI-1369** in a gnotobiotic piglet model of acute diarrhea caused by *Cryptosporidium hominis*. Treatment with **BKI-1369** demonstrated a significant reduction in disease severity and parasite burden.

Table 1: Efficacy of **BKI-1369** against *Cryptosporidium hominis* in Gnotobiotic Piglets

Efficacy Parameter	Infected Control Group	BKI-1369 Treated Group	Significance
Mean Cumulative Oocyst Excretion (log10)	High	Significantly Reduced	p < 0.05
Fecal Parasite DNA (qPCR)	High	Log Reduction	p < 0.05
Diarrhea Score	Moderate (days 4-6 post-challenge)	Significantly Reduced	p < 0.05

Data compiled from a study where piglets were treated with 10 mg/kg **BKI-1369** twice daily for five days starting at the onset of diarrhea.[\[1\]](#)

Efficacy of BKI-1369 in a Piglet Model of Cystoisosporosis

BKI-1369 has also been shown to be highly effective against *Cystoisospora suis*, the causative agent of neonatal porcine coccidiosis. Studies have demonstrated its efficacy against both toltrazuril-sensitive and toltrazuril-resistant strains of the parasite.

Table 2: Efficacy of **BKI-1369** against *Cystoisospora suis* in Piglets

Efficacy Parameter	Untreated Control Group	BKI-1369 Treated Group
Oocyst Excretion	High	Completely Suppressed
Diarrhea	Present	Significantly Reduced
Body Weight Gain	Impaired	Significantly Improved

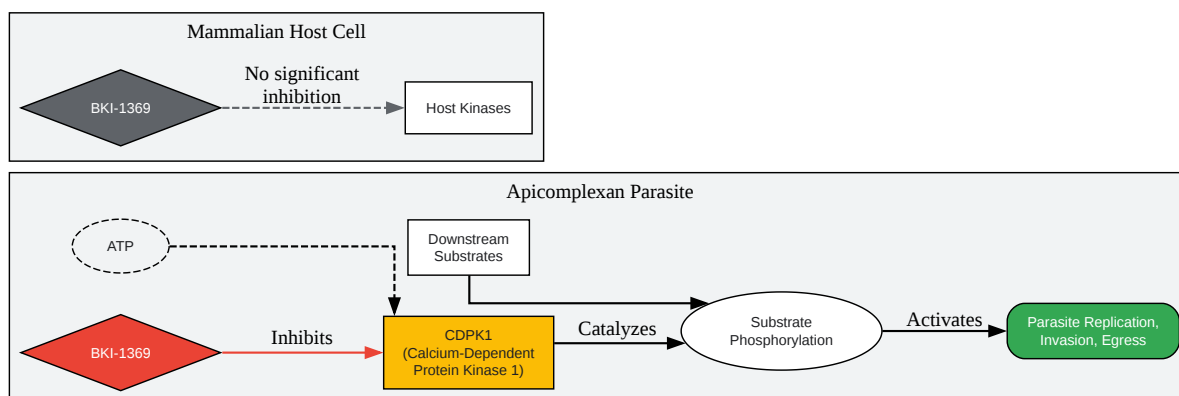
Findings are based on experimental infection models where piglets were treated with varying dosage regimens of **BKI-1369**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) A five-day treatment with 10 mg/kg **BKI-1369** twice a day was effective, and reduced treatment frequencies also showed high efficacy. For instance, two doses of 20 mg/kg **BKI-1369** at 2 and 4 days post-infection completely suppressed oocyst excretion.

Comparative Efficacy with Alternative Anti-parasitic Agents

While direct head-to-head comparative studies are limited, the efficacy of **BKI-1369** appears superior to the current standard of care for cryptosporidiosis, nitazoxanide, in the gnotobiotic piglet model. Furthermore, **BKI-1369** is effective against toltrazuril-resistant strains of *C. suis*, highlighting its potential as an alternative therapy where resistance is a concern.

Signaling Pathway Inhibition by BKI-1369

BKI-1369 selectively targets the Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. This kinase is crucial for multiple processes essential for the parasite's life cycle. The "bumped" nature of the inhibitor allows it to fit into a modified ATP-binding pocket of the parasite's kinase, which differs from that of mammalian kinases, ensuring high selectivity and reduced host toxicity.



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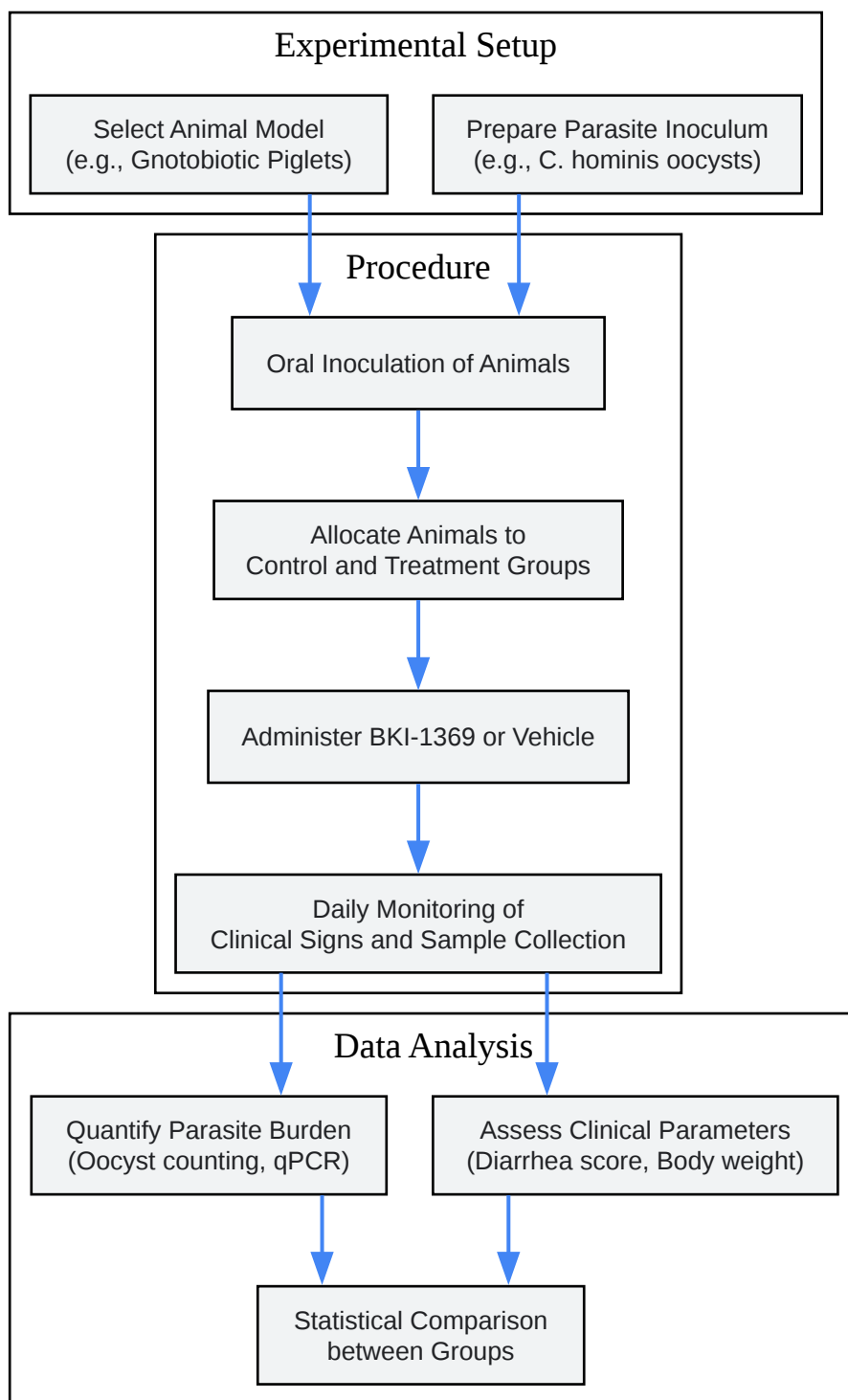
Caption: Mechanism of action of **BKI-1369**.

Experimental Protocols

Gnotobiotic Piglet Model for *Cryptosporidium hominis* Infection

- Animal Model: Gnotobiotic piglets, derived by caesarean section, are maintained in sterile isolators.
- Infection: Piglets are orally challenged with *C. hominis* oocysts (e.g., 1×10^6 to 5×10^6 oocysts of strain TU502) at 2 days of age.
- Treatment: **BKI-1369** is administered orally at a dose of 10 mg/kg body weight, twice daily for five days, commencing at the onset of diarrhea (typically 3 days post-infection).
- Efficacy Assessment:
 - Oocyst Excretion: Fecal samples are collected daily, and oocysts are enumerated using microscopy after sucrose flotation and staining.
 - Diarrhea: Diarrhea is monitored and scored daily.
 - Parasite DNA: Quantitative PCR (qPCR) is used to measure *Cryptosporidium* DNA in fecal samples.

Experimental Workflow for In Vivo Efficacy Testing



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References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. onclive.com [onclive.com]
- 4. FGFR blockade inhibits targeted therapy-tolerant persister in basal FGFR1- and FGF2-high cancers with driver oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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